molecular formula C10H15N3O3 B2953987 2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol CAS No. 329922-39-6

2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol

Cat. No. B2953987
CAS RN: 329922-39-6
M. Wt: 225.248
InChI Key: IDMVTHVTTMCJEV-UHFFFAOYSA-N
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Description

“2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol” is a chemical compound with the CAS Number: 329922-39-6 . It has a molecular weight of 225.25 and its IUPAC name is 2-{[2-(4-nitroanilino)ethyl]amino}ethanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3O3/c14-8-7-11-5-6-12-9-1-3-10(4-2-9)13(15)16/h1-4,11-12,14H,5-8H2 . This indicates that the compound contains 10 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .

Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I retrieved .

Scientific Research Applications

Differentiation of Receptors Responsive to Isoproterenol

Research by Lands, Ludueña, and Buzzo (1967) explored structural modifications of compounds related to "2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol" to study their impact on sympathomimetic activity. They concluded that these modifications can differentiate β-receptor populations into β-1 and β-2 types, which are found in various tissues and organs, indicating the compound's relevance in receptor type studies (Lands, Ludueña, & Buzzo, 1967).

New Base-Labile Carboxyl Protecting Group

Robles, Pedroso, and Grandas (1993) reported on a base-labile protecting group closely related to the compound of interest. Their study provides insights into the synthesis of alcohol precursors and amino acid derivatives, demonstrating the compound's utility in the development of new synthetic methodologies (Robles, Pedroso, & Grandas, 1993).

Investigation of Azo Dye Diffusion in Liquid Crystals

Sabet and Khoshsima (2010) investigated the diffusion anisotropy of a similar compound in a nematic liquid crystal mixture. This study is crucial for understanding the mechanisms of grating formation and relaxation, showcasing the compound's significance in materials science and optical applications (Sabet & Khoshsima, 2010).

Reductive Monoalkylation of Nitro Aryls

Sydnes, Kuse, and Isobe (2008) explored the reductive monoalkylation of nitro aryls, a process relevant to the synthesis of secondary benzyl amino aryls. This research contributes to the understanding of chemical reactions involving nitro compounds, which are structurally related to the chemical (Sydnes, Kuse, & Isobe, 2008).

Safety and Hazards

The compound is harmful if swallowed and may cause skin irritation . It’s recommended to wear suitable protective clothing and avoid contact with skin and eyes .

properties

IUPAC Name

2-[2-(4-nitroanilino)ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c14-8-7-11-5-6-12-9-1-3-10(4-2-9)13(15)16/h1-4,11-12,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMVTHVTTMCJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCNCCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol

Synthesis routes and methods

Procedure details

6 g of 4-fluoronitrobenzene and 10 g of 2-(2-aminoethylamino)ethanol were added to a solution of 100 ml of N-methylpyrrolidinone. The reaction medium was heated at 60° C. for 4 hours and, after cooling to room temperature, was then poured into a water and ice mixture. The yellow precipitate formed was filtered off, reslurried in water and then dried over P2O5. 8.88 g of 2-[2-(4-nitrophenylamino)ethylamino]ethanol (1) were obtained.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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